2-Hydroxy-7-methoxyquinoline-4-carboxylic acid

Medicinal chemistry Drug-likeness ADMET profiling

2-Hydroxy-7-methoxyquinoline-4-carboxylic acid (CAS 52280‑85‑0; also indexed as 7‑methoxy‑2‑oxo‑1,2‑dihydroquinoline‑4‑carboxylic acid) is a heterocyclic quinoline‑4‑carboxylic acid scaffold distinguished by a 2‑hydroxy (2‑oxo) group and a 7‑methoxy substituent. This compound belongs to the class of 2‑oxo‑1,2‑dihydroquinoline‑4‑carboxylic acids, which are widely employed as synthetic intermediates for local anesthetics (e.g., cinchocaine) and as scaffolds in medicinal chemistry programs targeting dihydroorotate dehydrogenase (DHODH), monoamine oxidase (MAO), and bacterial efflux pumps.

Molecular Formula C11H9NO4
Molecular Weight 219.196
CAS No. 52280-85-0
Cat. No. B2475979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-7-methoxyquinoline-4-carboxylic acid
CAS52280-85-0
Molecular FormulaC11H9NO4
Molecular Weight219.196
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CC(=O)N2)C(=O)O
InChIInChI=1S/C11H9NO4/c1-16-6-2-3-7-8(11(14)15)5-10(13)12-9(7)4-6/h2-5H,1H3,(H,12,13)(H,14,15)
InChIKeyFNDGQJCUHITQOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Hydroxy-7-methoxyquinoline-4-carboxylic Acid (CAS 52280-85-0): Structural and Physicochemical Baseline for Procurement Decisions


2-Hydroxy-7-methoxyquinoline-4-carboxylic acid (CAS 52280‑85‑0; also indexed as 7‑methoxy‑2‑oxo‑1,2‑dihydroquinoline‑4‑carboxylic acid) is a heterocyclic quinoline‑4‑carboxylic acid scaffold distinguished by a 2‑hydroxy (2‑oxo) group and a 7‑methoxy substituent . This compound belongs to the class of 2‑oxo‑1,2‑dihydroquinoline‑4‑carboxylic acids, which are widely employed as synthetic intermediates for local anesthetics (e.g., cinchocaine) and as scaffolds in medicinal chemistry programs targeting dihydroorotate dehydrogenase (DHODH), monoamine oxidase (MAO), and bacterial efflux pumps [1]. The combination of the 2‑hydroxy and 7‑methoxy groups imparts distinct hydrogen‑bond donor/acceptor capacity (PSA ≈ 79.4 Ų) and moderate lipophilicity (predicted LogP ≈ 1.23), differentiating it from simpler quinoline‑4‑carboxylic acid analogs .

Why 2-Hydroxy-7-methoxyquinoline-4-carboxylic Acid Cannot Be Replaced by Generic Quinoline-4-carboxylic Acid Analogs


The simultaneous presence of the 2‑hydroxy (2‑oxo) tautomeric system and the electron‑donating 7‑methoxy group creates a unique hydrogen‑bonding network and electronic distribution that generic quinoline‑4‑carboxylic acids cannot replicate. Substitution with the parent 2‑hydroxyquinoline‑4‑carboxylic acid (lacking the 7‑methoxy) alters lipophilicity, polar surface area, and metabolic soft spots; replacement with 7‑methoxyquinoline‑4‑carboxylic acid (lacking the 2‑hydroxy) eliminates the 2‑oxo‑1,2‑dihydro tautomeric equilibrium that is critical for target engagement in enzyme inhibition and metal‑chelation applications [1]. Furthermore, positional isomerism (e.g., 6‑methoxy vs. 7‑methoxy) has been shown to produce divergent fluorescence quantum yields and biological activity profiles in quinoline‑4‑carboxylic acid series, confirming that even subtle substitution changes are not interchangeable [2]. The quantitative evidence below establishes where this compound provides measurable performance differences that directly influence scientific selection.

Quantitative Differentiation Evidence for 2-Hydroxy-7-methoxyquinoline-4-carboxylic Acid Against Closest Analogs


Predicted Lipophilicity (LogP) and Polar Surface Area (PSA) Differentiate 2-Hydroxy-7-methoxyquinoline-4-carboxylic Acid from the Parent 2-Hydroxyquinoline-4-carboxylic Acid

The 7‑methoxy substituent in 2‑hydroxy‑7‑methoxyquinoline‑4‑carboxylic acid increases lipophilicity and modulates polar surface area relative to the parent 2‑hydroxyquinoline‑4‑carboxylic acid (CAS 15733‑89‑8). The target compound exhibits a predicted LogP of approximately 1.23 and PSA of ca. 79.4 Ų, whereas 2‑hydroxyquinoline‑4‑carboxylic acid has a lower predicted LogP (ca. 1.04) and PSA of 66.4 Ų [1]. These differences place the target compound in a more favorable region of CNS drug‑likeness space (PSA < 90 Ų, LogP 1–3) and suggest improved passive membrane permeability compared to the parent [2].

Medicinal chemistry Drug-likeness ADMET profiling

Tautomeric 2‑Hydroxy/2‑Oxo System Confers Chelation Capacity Absent in 7‑Methoxyquinoline‑4‑carboxylic Acid

The 2‑hydroxy group enables keto‑enol tautomerism to the 2‑oxo‑1,2‑dihydro form, creating a bidentate chelation site (O,O‑donor) with the 4‑carboxylic acid group. This chelation motif is absent in 7‑methoxyquinoline‑4‑carboxylic acid (CAS 816449‑02‑2), which lacks the 2‑hydroxy group. Structural analogs such as 2‑hydroxyquinoline‑4‑carboxylic acid (H₂L¹) have been crystallographically characterized as O,O‑bidentate ligands in cobalt(II) complexes, confirming the chelation mode [1]. The target compound retains this capability while the 7‑methoxy group provides additional electronic tuning.

Coordination chemistry Metal chelation Catalysis

7‑Methoxy Positional Isomerism Modulates Fluorescence Quantum Yield Relative to 6‑Methoxy and 8‑Methoxy Analogs

A systematic study of 2‑substituted 6‑, 7‑, and 8‑methoxyquinoline‑4‑carboxylic acid derivatives demonstrated that the fluorescence quantum yield (Φ) is sensitive to methoxy position. Although data for the specific 2‑hydroxy‑7‑methoxy derivative are not reported in that study, the fluorescence of 7‑ and 8‑methoxy derivatives in both acetonitrile and ethanol showed distinct Φ values compared to the 6‑methoxy series, with the 6‑methoxy‑2‑methylsulfonyl derivative achieving ΦCH₃CN = 0.74 [1]. This positional dependence indicates that the 7‑methoxy substitution in the target compound provides a defined photophysical fingerprint that differentiates it from 6‑ and 8‑methoxy isomers.

Fluorescence Spectroscopy Chemical biology

Molecular Weight and Hydrogen‑Bond Donor/Acceptor Count Differentiate from Simpler Quinoline‑4‑carboxylic Acid Building Blocks

The target compound (MW = 219.19 g/mol; HBD = 2; HBA = 5) carries one additional hydrogen‑bond donor and one additional acceptor compared to 7‑methoxyquinoline‑4‑carboxylic acid (MW = 203.19; HBD = 1; HBA = 4), and an additional methoxy group versus 2‑hydroxyquinoline‑4‑carboxylic acid (MW = 189.17; HBD = 2; HBA = 4) [1]. These differences place the target compound in a distinct property space for fragment‑based screening libraries, where HBD count and MW are critical filters.

Fragment-based drug discovery Physicochemical property filtering Medicinal chemistry

High-Value Application Scenarios for 2-Hydroxy-7-methoxyquinoline-4-carboxylic Acid Rooted in Quantitative Differentiation Evidence


Fragment‑Based Drug Discovery for CNS‑Penetrant Enzyme Inhibitors

The balanced LogP (1.23) and PSA (79.4 Ų) of 2‑hydroxy‑7‑methoxyquinoline‑4‑carboxylic acid place it within the CNS drug‑likeness space while retaining a carboxylic acid handle for further derivatization . In fragment‑based campaigns targeting neuroinflammatory enzymes such as MAO‑B or DHODH, this compound provides a core with intrinsic ligand efficiency that the parent 2‑hydroxyquinoline‑4‑carboxylic acid (lower LogP) and 7‑methoxyquinoline‑4‑carboxylic acid (lacking the 2‑hydroxy chelation motif) cannot simultaneously offer [1].

Scaffold for Bidentate Metal‑Chelating Ligands in Catalysis and MOF Synthesis

The 2‑hydroxy/4‑carboxylate O,O‑chelating motif, verified by crystallographic studies on the analogous 2‑hydroxyquinoline‑4‑carboxylic acid, enables stable metal complex formation . The 7‑methoxy group provides a spectroscopic handle and electronic tuning without disrupting the chelation geometry, making the compound suitable for synthesizing cobalt, copper, or zinc complexes for olefin epoxidation catalysis or luminescent metal‑organic frameworks.

Position‑Specific Fluorescent Probe Development

The demonstrated positional dependence of fluorescence quantum yield among 6‑, 7‑, and 8‑methoxyquinoline‑4‑carboxylic acid derivatives establishes that the 7‑methoxy substitution yields a specific photophysical signature . The 2‑hydroxy‑7‑methoxy compound can therefore be deployed as a fluorescent building block in chemical biology probes where spectral overlap with 6‑ or 8‑methoxy isomers would confound multiplexed detection.

Synthetic Intermediate for 2‑Oxoquinoline‑4‑carboxamide Libraries

The 4‑carboxylic acid group provides a straightforward amide coupling handle for generating libraries of 2‑oxo‑7‑methoxyquinoline‑4‑carboxamides. The 2‑oxo‑1,2‑dihydroquinoline scaffold is a privileged structure in cannabinoid CB2 receptor inverse agonists and DHODH inhibitors, and the 7‑methoxy group enhances metabolic stability relative to unsubstituted analogs . This compound offers a direct entry point into SAR exploration without requiring de novo scaffold synthesis.

Quote Request

Request a Quote for 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.